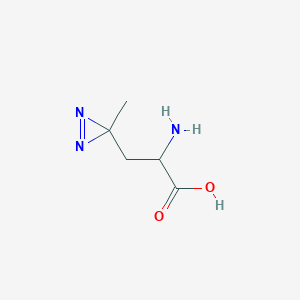![molecular formula C17H17N3O3S B3288383 2,4-dimethoxy-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851979-46-9](/img/structure/B3288383.png)
2,4-dimethoxy-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide
Übersicht
Beschreibung
2,4-dimethoxy-N’-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Wirkmechanismus
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with their targets and cause changes that result in their biological activities . For example, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
For instance, some thiazole derivatives inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid, originating from cell membrane phospholipids through the action of phospholipase A2 .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit various biological activities, such as anti-inflammatory activity . For example, some thiazole derivatives have demonstrated excellent COX-2 SI values and even showed inhibition of albumin denaturation .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the environment in which it is present .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N’-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions. This forms the benzothiazole ring structure.
Substitution Reactions: The 6-methyl group is introduced via electrophilic substitution reactions using methylating agents.
Hydrazide Formation: The benzohydrazide moiety is introduced by reacting the benzothiazole derivative with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-dimethoxy-N’-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under inert atmosphere.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled temperature and pH.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced hydrazides and amines.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,4-dimethoxy-N’-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Biological Studies: The compound is used in biological assays to study its effects on cell lines and microorganisms. It has demonstrated antimicrobial activity against various bacterial and fungal strains.
Pharmacology: Research is ongoing to explore its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in biological systems.
Industrial Applications: It is used as an intermediate in the synthesis of other biologically active compounds and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-dimethoxy-N’-(6-chlorobenzo[d]thiazol-2-yl)benzohydrazide: Similar structure but with a chlorine atom instead of a methyl group.
2,4-dimethoxy-N’-(6-fluorobenzo[d]thiazol-2-yl)benzohydrazide: Similar structure but with a fluorine atom instead of a methyl group.
2,4-dimethoxy-N’-(6-bromobenzo[d]thiazol-2-yl)benzohydrazide: Similar structure but with a bromine atom instead of a methyl group.
Uniqueness
The uniqueness of 2,4-dimethoxy-N’-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide lies in its specific substitution pattern, which influences its biological activity and chemical reactivity. The presence of the methyl group at the 6-position of the benzothiazole ring enhances its anti-inflammatory and anticancer properties compared to its halogenated analogs .
Eigenschaften
IUPAC Name |
2,4-dimethoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-10-4-7-13-15(8-10)24-17(18-13)20-19-16(21)12-6-5-11(22-2)9-14(12)23-3/h4-9H,1-3H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKANHOZEBGNRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Tert-butylcarbamoyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B3288318.png)


![N-{4-[1-(ethanesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3288339.png)


![N-[(5-bromothiophen-2-yl)methyl]-2-chloro-N-ethylacetamide](/img/structure/B3288360.png)

![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide](/img/structure/B3288375.png)


![4-[(2-ethylpiperidin-1-yl)sulfonyl]-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide](/img/structure/B3288394.png)
![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B3288400.png)
